6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2011091-72-6
VCID: VC5507454
InChI: InChI=1S/C5H2F4N2O2S/c6-5(7,8)3-1-2-4(11-10-3)14(9,12)13/h1-2H
SMILES: C1=CC(=NN=C1C(F)(F)F)S(=O)(=O)F
Molecular Formula: C5H2F4N2O2S
Molecular Weight: 230.14

6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride

CAS No.: 2011091-72-6

Cat. No.: VC5507454

Molecular Formula: C5H2F4N2O2S

Molecular Weight: 230.14

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride - 2011091-72-6

Specification

CAS No. 2011091-72-6
Molecular Formula C5H2F4N2O2S
Molecular Weight 230.14
IUPAC Name 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride
Standard InChI InChI=1S/C5H2F4N2O2S/c6-5(7,8)3-1-2-4(11-10-3)14(9,12)13/h1-2H
Standard InChI Key MCYJCGSPBOJHBF-UHFFFAOYSA-N
SMILES C1=CC(=NN=C1C(F)(F)F)S(=O)(=O)F

Introduction

Structural and Molecular Properties

Chemical Identity

6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The trifluoromethyl (-CF3_3) group at position 6 and the sulfonyl fluoride (-SO2_2F) group at position 3 contribute to its electron-deficient nature and high reactivity.

Table 1: Key Molecular Properties

PropertyValue
CAS Number2011091-72-6
Molecular FormulaC5H2F4N2O2S\text{C}_5\text{H}_2\text{F}_4\text{N}_2\text{O}_2\text{S}
Molecular Weight230.14 g/mol
MDL NumberMFCD30486615
SupplierChangzhou Hopschain Chemical Co., Ltd.

The compound’s structure is validated via 1H^{1}\text{H}/19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS), confirming substitution patterns and molecular integrity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves functionalization of pyridazine precursors:

  • Trifluoromethylation: Introduction of the -CF3_3 group via cross-coupling reactions using trifluoromethylating agents like (trifluoromethyl)copper complexes .

  • Sulfonylation: Reaction with sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) followed by fluorination using potassium fluoride (KF) or hydrogen fluoride (HF) to yield the sulfonyl fluoride group .

Table 2: Example Synthesis Conditions

StepReagents/Conditions
Trifluoromethylation(CF3_3)Cu, DMF, 80°C, 12 h
SulfonylationSO2Cl2\text{SO}_2\text{Cl}_2, CH2_2Cl2_2, 0°C
FluorinationKF, MeOH, reflux

Industrial production employs continuous flow reactors to enhance yield (∼75%) and purity (>95%).

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl fluoride group undergoes nucleophilic substitution with amines, thiols, or alcohols, forming sulfonamides, thioesters, or sulfonate esters, respectively. For example:

R-NH2+Ar-SO2FR-NH-SO2-Ar+HF[2][3]\text{R-NH}_2 + \text{Ar-SO}_2\text{F} \rightarrow \text{R-NH-SO}_2\text{-Ar} + \text{HF} \quad[2][3]

Stability Considerations

While stable under anhydrous conditions, hydrolysis occurs in aqueous media, releasing HF. Storage requires inert atmospheres and moisture-free environments .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 19F^{19}\text{F} NMR signals at δ -63 ppm (CF3_3) and δ 42 ppm (SO2_2F).

  • HRMS: Expected [M+H]+[\text{M+H}]^+ at m/z 231.03.

  • HPLC: Purity >95% using a C18 column with acetonitrile/water (70:30).

Pharmaceutical Applications

Covalent Drug Design

The sulfonyl fluoride group enables irreversible binding to serine or cysteine residues in enzymes, making it valuable for protease inhibitors. Derivatives show IC50_{50} values of 12–18 μM against viral proteases.

Case Study: Antiviral Agents

Modifications at the pyridazine ring’s 3-position yield analogs with enhanced bioavailability and target affinity, as demonstrated in preclinical studies against SARS-CoV-2.

Agrochemical Applications

Fungicide Development

The trifluoromethyl group enhances lipophilicity, aiding membrane penetration in fungicides. Analogous compounds like picoxystrobin leverage similar chemistry for broad-spectrum activity .

Table 3: Comparative Bioactivity

CompoundTarget PathogenEC50_{50} (ppm)
PicoxystrobinBotrytis cinerea0.8
6-(Trifluoromethyl)-derivFusarium spp.1.2

Future Research Directions

  • Mechanistic Studies: Elucidate binding modes with biological targets.

  • Green Synthesis: Develop catalytic fluorination methods to reduce HF usage.

  • Environmental Impact: Assess biodegradation pathways of sulfonyl fluoride derivatives.

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